
2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride is a chemical compound with the molecular formula C14H29NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diethylamino group and an ethylhexanoate moiety.
Preparation Methods
The synthesis of 2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride typically involves the reaction of 2-(Diethylamino)ethanol with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the diethylamino group can be replaced by other nucleophiles.
Scientific Research Applications
2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium salts.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride include:
2-(Diethylamino)ethanol: Known for its use as a solvent and in the preparation of quaternary ammonium salts.
2-(Diethylamino)ethanethiol: Used in the deprotection of aromatic methyl ethers.
Ethanethiol, 2-(diethylamino)-: Utilized in various organic synthesis reactions.
Compared to these compounds, this compound is unique due to its specific ester structure, which imparts different chemical properties and reactivity.
Properties
CAS No. |
74038-54-3 |
|---|---|
Molecular Formula |
C14H30ClNO2 |
Molecular Weight |
279.84 g/mol |
IUPAC Name |
diethyl-[2-(2-ethylhexanoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C14H29NO2.ClH/c1-5-9-10-13(6-2)14(16)17-12-11-15(7-3)8-4;/h13H,5-12H2,1-4H3;1H |
InChI Key |
JUYHQBIYLJISDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCC[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)


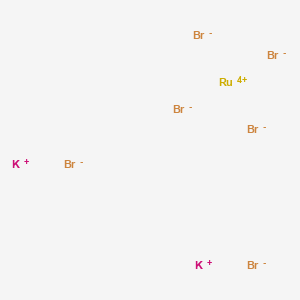
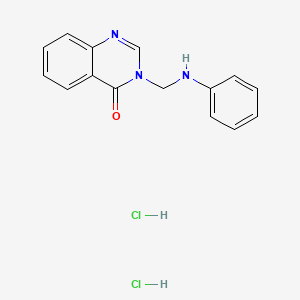

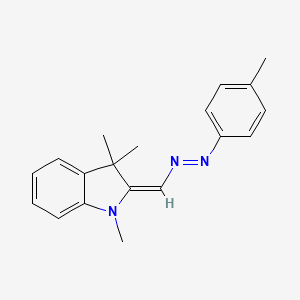
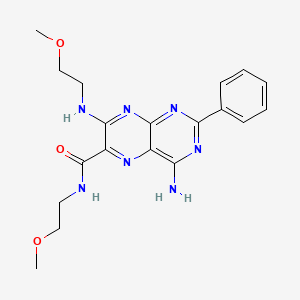
![1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B13769025.png)
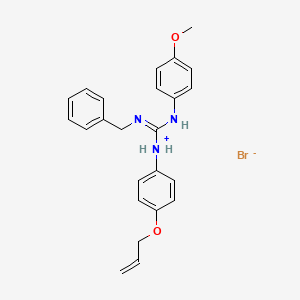
![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)
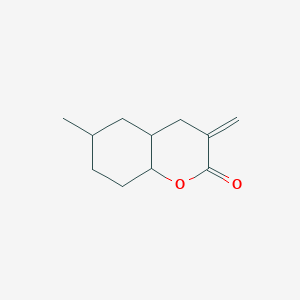
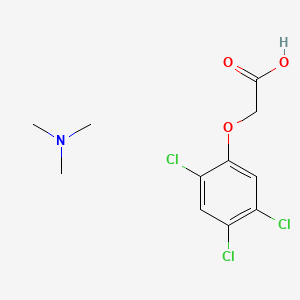
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)
